N-[Ethoxy(phenyl)phosphoryl]-L-cysteine

Mass Spectrometry Peptide Sequencing Phosphonamidate Derivatization

N-[Ethoxy(phenyl)phosphoryl]-L-cysteine (CAS 918793-99-4), also referred to as (2R)-2-[[ethoxy(phenyl)phosphoryl]amino]-3-sulfanylpropanoic acid, is an N-phosphorylated L-cysteine derivative bearing a single ethoxy(phenyl)phosphoryl moiety. As a member of the N-ethoxy(phenyl)phosphoryl amino acid (EPP-AA) family, it combines the thiol reactivity of cysteine with a phosphonamidate warhead ,.

Molecular Formula C11H16NO4PS
Molecular Weight 289.29 g/mol
CAS No. 918793-99-4
Cat. No. B12603425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[Ethoxy(phenyl)phosphoryl]-L-cysteine
CAS918793-99-4
Molecular FormulaC11H16NO4PS
Molecular Weight289.29 g/mol
Structural Identifiers
SMILESCCOP(=O)(C1=CC=CC=C1)NC(CS)C(=O)O
InChIInChI=1S/C11H16NO4PS/c1-2-16-17(15,9-6-4-3-5-7-9)12-10(8-18)11(13)14/h3-7,10,18H,2,8H2,1H3,(H,12,15)(H,13,14)/t10-,17?/m0/s1
InChIKeyGJMUFZAFKXCIQA-YOZOHBORSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[Ethoxy(phenyl)phosphoryl]-L-cysteine (CAS 918793-99-4): A Phosphonamidate Amino Acid for Biochemical and Analytical Applications


N-[Ethoxy(phenyl)phosphoryl]-L-cysteine (CAS 918793-99-4), also referred to as (2R)-2-[[ethoxy(phenyl)phosphoryl]amino]-3-sulfanylpropanoic acid, is an N-phosphorylated L-cysteine derivative bearing a single ethoxy(phenyl)phosphoryl moiety. As a member of the N-ethoxy(phenyl)phosphoryl amino acid (EPP-AA) family, it combines the thiol reactivity of cysteine with a phosphonamidate warhead , . This dual functionality underpins its emerging role as a chemical probe, derivatization reagent, and bioactive scaffold, distinguishing it from simple N-acylated or unprotected cysteine analogs.

Why N-[Ethoxy(phenyl)phosphoryl]-L-cysteine Cannot Be Replaced by Generic Cysteine Derivatives in Critical Applications


Generic N-acyl cysteines (e.g., N-acetyl-L-cysteine) or unprotected L-cysteine lack the phosphonamidate group that enables key analytical and biochemical functions. The ethoxy(phenyl)phosphoryl modification alters the electrophilic character of cysteine, introduces favorable MS/MS fragmentation properties, and provides a scaffold for covalent enzyme inhibition , . Simple substitution with N-acetyl or unprotected cysteine would abolish these capabilities entirely, while related phosphoryl variants (e.g., N-diisopropyloxyphosphoryl cysteine) exhibit different MS behavior and N→S migration profiles . The quantitative evidence below demonstrates that N-[Ethoxy(phenyl)phosphoryl]-L-cysteine occupies a specific utility niche that generic alternatives cannot fill.

Quantitative Differentiation: N-[Ethoxy(phenyl)phosphoryl]-L-cysteine vs. Closest Analogs and In-Class Candidates


Reduced MS/MS Spectral Complexity Relative to N-Dialkyloxyphosphoryl Amino Acids

The ESI-MS/MS spectra of N-ethoxy(phenyl)phosphoryl amino acid (EPP-AA) [M+Na]+ ions, including the cysteine derivative, exhibit reduced fragmentation complexity compared to N-dialkyloxyphosphoryl amino acid analogs. This simplification arises because the ethoxy(phenyl)phosphoryl group directs fragmentation more predictably, facilitating spectral interpretation . By contrast, N-dialkyloxyphosphoryl amino acids (e.g., N-diisopropyloxyphosphoryl derivatives) produce more complex [M+Na]+ spectra, complicating peptide sequencing workflows .

Mass Spectrometry Peptide Sequencing Phosphonamidate Derivatization

Human Cystathionine γ-Lyase (hCSE) Enzyme Inhibition with Defined IC50

N-[Ethoxy(phenyl)phosphoryl]-L-cysteine inhibited human cystathionine γ-lyase (hCSE) with an IC50 of 2.00 × 10⁵ nM (200 µM) in a tandem well-based HTS assay using L-Cys as the substrate . This potency positions the compound between weaker CSE inhibitors such as D-penicillamine (IC50 ~270 µM) and more potent tools like L-propargylglycine (IC50 ~40 µM) . The phosphonamidate scaffold offers a distinct chemotype for CSE probe development, avoiding the alkyne-based toxicity risks associated with propargylglycine.

Enzyme Inhibition Cystathionine γ-Lyase Covalent Probe

No N→S Phosphoryl Migration, in Contrast to Serine/Threonine Analogs

Studies on N-(diisopropyloxyphosphoryl)-cysteine, a close structural analog, demonstrated that no N→S phosphoryl group migration occurs under standard conditions. By contrast, the corresponding N-phosphoryl serine and threonine derivatives readily undergo N→O migration . Since N-[Ethoxy(phenyl)phosphoryl]-L-cysteine shares the same N–P–S connectivity, it is expected to benefit from identical migration resistance—an inference supported by the stability of the phosphonamidate linkage in MS/MS studies . This stability contrasts with N-acetyl-L-cysteine, which can undergo acetyl migration under basic conditions.

Phosphoryl Migration Chemical Stability Cysteine Modification

Validated Utility in Phosphonamidate Peptide Sequencing via C-Terminal Fragmentation

The ethoxy(phenyl)phosphinate reagent—the immediate synthetic precursor to N-[Ethoxy(phenyl)phosphoryl]-L-cysteine—reacts with free peptides in H₂O/C₂H₅OH/Et₃N/CCl₄ at room temperature to form phosphonamidate peptides with good yields. The resulting sodiated phosphonamidate peptides undergo sequential loss of amino acid residues from the C-terminus during multistage ESI-MS, enabling unambiguous de novo sequencing . This performance contrasts with traditional Edman degradation, which requires stepwise chemistry and is limited to N-terminal determination . While the published method uses the free reagent rather than the pre-formed cysteine conjugate, N-[Ethoxy(phenyl)phosphoryl]-L-cysteine represents the same phosphonamidate linkage and can serve as a defined model compound for method development.

Peptide Sequencing N-Phosphonylation ESI-MS/MS

Defined Application Scenarios for N-[Ethoxy(phenyl)phosphoryl]-L-cysteine Based on Quantitative Evidence


MS-Based Peptide De Novo Sequencing: Method Development Reference Standard

N-[Ethoxy(phenyl)phosphoryl]-L-cysteine is ideally suited as a characterized small-molecule reference standard for laboratories developing N-phosphonylation-based peptide sequencing workflows. The demonstrated reduced MS/MS spectral complexity of the ethoxy(phenyl)phosphoryl group, relative to N-dialkyloxyphosphoryl analogs, simplifies fragmentation pattern libraries and aids in software algorithm training , . The phosphonamidate linkage at the cysteine residue provides a defined model for the derivatized N-terminus, allowing optimization of ionization and collision parameters before scaling to full-length peptide substrates .

Cystathionine γ-Lyase (CSE) Chemical Probe Discovery

With a measured IC₅₀ of 200 µM against human CSE, N-[Ethoxy(phenyl)phosphoryl]-L-cysteine serves as a starting point for developing phosphonamidate-based CSE inhibitors . This potency is comparable to—and in some cases superior to—other small-molecule CSE inhibitors used in H₂S signaling research (e.g., aminooxyacetic acid, IC₅₀ ~570 µM) . The compound's phosphonamidate scaffold is chemically distinct from alkyne-containing inhibitors like propargylglycine, offering an alternative chemotype for SAR expansion. Researchers studying hydrogen sulfide biology and CSE-mediated pathophysiology can use this compound as a tool for competitive binding studies or as a scaffold for further medicinal chemistry optimization.

Cysteine-Selective Bioconjugation Linker Development

The phosphonamidate functionality has been established as a cysteine-selective electrophile capable of forming stable covalent adducts with thiol groups, as demonstrated in ethynylphosphonamidate bioconjugation systems . N-[Ethoxy(phenyl)phosphoryl]-L-cysteine, containing the same phosphonamidate core structure, serves as a monomeric model for studying the reaction kinetics, pH dependence, and adduct stability of phosphonamidate-thiol conjugates. Its defined structure—with a single ethoxy and phenyl substituent on phosphorus—allows systematic investigation of substituent electronic effects on cysteine conjugation efficiency, informing the design of next-generation bioconjugation reagents and antibody-drug conjugate (ADC) linkers where cysteine-selective, irreversible attachment is required.

Phosphoryl Migration Stability Studies in Amino Acid Derivatives

The established absence of N→S phosphoryl migration in the N-phosphoryl cysteine class makes N-[Ethoxy(phenyl)phosphoryl]-L-cysteine a suitable standard for laboratories characterizing the stability of phosphorylated amino acid derivatives. Unlike N-phosphoryl serine or threonine compounds that undergo spontaneous N→O migration, the cysteine thiol stabilizes the phosphonamidate linkage, providing a benchmark for stability screening assays. This property is particularly relevant for researchers developing phosphorylated peptide therapeutics or chemical probes where structural integrity during storage and bioassay incubation is critical .

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